molecular formula C14H12O3 B022520 (Z)-resveratrol CAS No. 61434-67-1

(Z)-resveratrol

Cat. No. B022520
CAS RN: 61434-67-1
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-UPHRSURJSA-N
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Description

Synthesis Analysis

The synthesis of (Z)-resveratrol and its analogs involves various chemical reactions, leveraging methods like the Wittig reaction and the decarbonylative Heck reaction. Recent advancements have enabled the creation of fluorinated derivatives of resveratrol, maintaining the 3,4',5-substitution pattern, to enhance its biological activity and evaluate its therapeutic potential against different cell lines (Moran et al., 2009). Additionally, a new synthesis approach has been developed, offering a 4-step synthesis with a 93% yield, demonstrating the efficiency and potential scalability of resveratrol production (Lara-ochoa et al., 2015).

Molecular Structure Analysis

Resveratrol exists in both trans- and cis-isomeric forms, with the (Z)-isomer (cis-resveratrol) being less stable and less common than the (E)-isomer (trans-resveratrol). The molecular structure of resveratrol is crucial for its biological activity, influencing its interaction with various molecular targets and enzymes. The structural analysis and characterisation of resveratrol and its analogs have led to a better understanding of their biological effects, such as anti-mitotic activity, by inhibiting tubulin polymerization and altering microtubule dynamics (Schneider et al., 2003).

Chemical Reactions and Properties

Resveratrol participates in various chemical reactions, including oxidation and interaction with free radicals, contributing to its antioxidant properties. For instance, resveratrol derivatives have been evaluated for their antioxidant activity, with some analogs showing enhanced reactivity towards free radicals compared to resveratrol itself. This activity is linked to the structural features of resveratrol, such as the presence and positioning of hydroxyl groups (Wang et al., 1999).

Physical Properties Analysis

The physical properties of resveratrol, including its solubility, stability, and bioavailability, are critical for its dietary and therapeutic applications. Resveratrol's low solubility in water and rapid metabolism limit its bioavailability, prompting research into nano-formulations and bioenhancers to improve its therapeutic efficacy. The stability of resveratrol is also a concern, as it can undergo isomerization and degradation under certain conditions, affecting its antioxidant capacity and health benefits (Pannu & Bhatnagar, 2019).

Chemical Properties Analysis

The chemical properties of resveratrol, particularly its interaction with molecular targets and signaling pathways, underpin its pharmacological effects. Resveratrol acts as a phytoestrogen, modulating estrogen receptors, and exhibits significant anti-inflammatory and anticancer activities by influencing various cellular mechanisms. These include the inhibition of cyclooxygenase enzymes, modulation of the sirtuin pathways, and effects on cell cycle and apoptosis regulation. The antioxidant and anti-inflammatory properties of resveratrol contribute to its potential in preventing chronic diseases, such as cardiovascular diseases and cancer (Gusman et al., 2001).

Scientific Research Applications

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properties

IUPAC Name

5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032002
Record name (Z)-Resveratrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(Z)-resveratrol

CAS RN

61434-67-1
Record name cis-Resveratrol
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Record name Resveratrol, (Z)-
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Record name (Z)-Resveratrol
Source EPA DSSTox
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Record name 61434-67-1
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Record name RESVERATROL, (Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name (Z)-Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 - 174 °C
Record name (Z)-Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
JP Basly, F Marre-Fournier, JC Le Bail, G Habrioux… - Life sciences, 2000 - Elsevier
Resveratrol, natural compound found in grapes and wine, has been reported to have a variety of health benefit properties. Based on the structural similarity to the synthetic estrogen …
Number of citations: 258 www.sciencedirect.com
V Cardile, R Chillemi, L Lombardo, S Sciuto… - … für Naturforschung C, 2007 - degruyter.com
… E-Resveratrol (1) was subjected to photoisomerization by irradiation at 350 nm and afforded Zresveratrol (5). E-3,5,4!-Trimethoxystilbene (2) was obtained by methylation of 1 and, by …
Number of citations: 79 www.degruyter.com
G Orgován, I Gonda, B Noszál - Journal of Pharmaceutical and Biomedical …, 2017 - Elsevier
Biorelevant, isomer-specific physicochemical parameters of resveratrol, a multifunctional component in red wines, with cardioprotective, anti-Alzheimer and several other pharmacologic …
Number of citations: 17 www.sciencedirect.com
F Mazué, D Colin, J Gobbo, M Wegner… - European journal of …, 2010 - Elsevier
Resveratrol is the subject of intense research because of the abundance of this compound in the human diet and as one of the most valuable natural chemopreventive agents. Further …
Number of citations: 73 www.sciencedirect.com
S Chatterjee, S Olsen, EW Blanch… - The Journal of Physical …, 2018 - ACS Publications
… We propose that these lines may be used to detect the binding of Z-resveratrol (in the P conformation) to the tyrosyl-tRNA synthetase. Z-resveratrol in solution will exist as a racemic …
Number of citations: 4 pubs.acs.org
B Sivakumar, R Murugan, A Baskaran… - Scientia …, 2013 - mdpi.com
This article deals with the identification and characterization of process-related impurities of trans-resveratrol (3, 5, 4'-trihydroxystilbene), which exhibits several health benefits, including …
Number of citations: 16 www.mdpi.com
J Lin, X Li, B Chen, G Wei, D Chen - Molecules, 2018 - mdpi.com
… Hence, the two isomers E-resveratrol and Z-resveratrol provide an ideal pairing to research the effect of geometrical Z/E-configuration on the antioxidant properties of phenolics. …
Number of citations: 13 www.mdpi.com
G Lizard, N Latruffe, D Vervandier-Fasseur - Molecules, 2020 - mdpi.com
Several series of natural polyphenols are described for their biological and therapeutic potential. Natural stilbenoid polyphenols, such as trans-resveratrol, pterostilbene and …
Number of citations: 23 www.mdpi.com
MC Scherzberg, A Kiehl, A Zivkovic, H Stark… - Toxicology and Applied …, 2015 - Elsevier
(Z)-3,5,4′-Trimethoxystilbene (Z-TMS) is a resveratrol analog with increased antiproliferative activity towards a number of cancer cell lines compared to resveratrol, which has been …
Number of citations: 30 www.sciencedirect.com
P Waffo Teguo, B Fauconneau, G Deffieux… - Journal of Natural …, 1998 - ACS Publications
Suspension cultures of Vitis vinifera L. (Vitaceae) produce many hydroxylated stilbene glucosides found in red wine. From these cells, we isolated and characterized glycosylated …
Number of citations: 227 pubs.acs.org

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